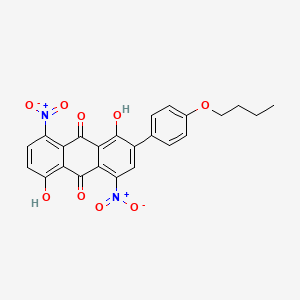
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent nitration, hydroxylation, and alkylation reactions introduce the nitro, hydroxy, and butoxyphenyl groups, respectively. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, sodium hydroxide for hydroxylation, and butyl bromide for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, controlled temperatures, and pressures are crucial to ensure high yields and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用機序
The mechanism of action of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For instance, the nitro groups may participate in redox reactions, while the hydroxy groups can form hydrogen bonds, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxy-
- 9,10-Anthracenedione, 1,5-diamino-2,6-bis(4-butoxyphenyl)-4,8-dihydroxy-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- stands out due to its unique combination of functional groups. The presence of both nitro and hydroxy groups provides a balance of electron-withdrawing and electron-donating effects, influencing its reactivity and potential applications. Additionally, the butoxyphenyl group enhances its solubility and stability, making it suitable for various industrial and research purposes.
特性
CAS番号 |
116266-17-2 |
|---|---|
分子式 |
C24H18N2O9 |
分子量 |
478.4 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O9/c1-2-3-10-35-13-6-4-12(5-7-13)14-11-16(26(33)34)19-21(22(14)28)24(30)18-15(25(31)32)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10H2,1H3 |
InChIキー |
UTYQTDRTQWTZPU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



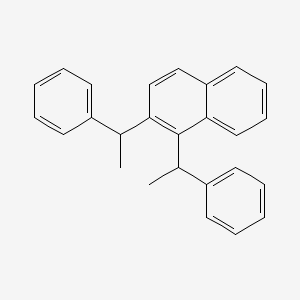
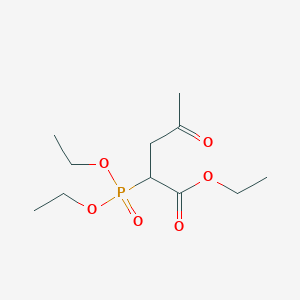

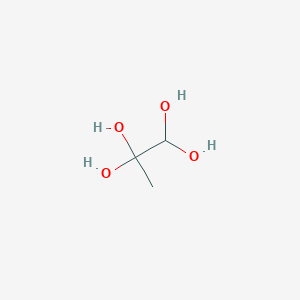
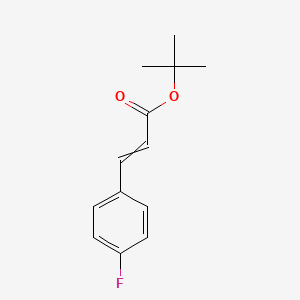
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
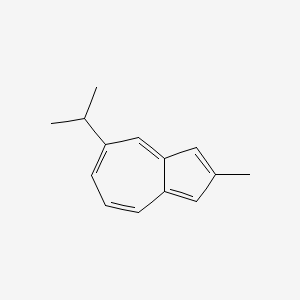

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
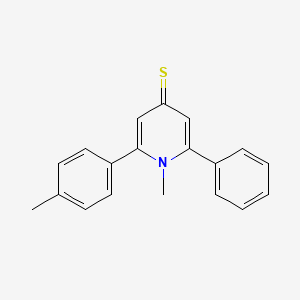
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)

